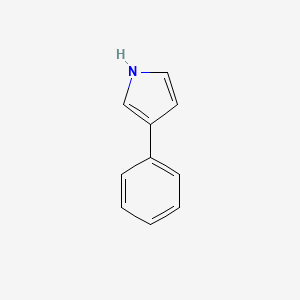3-phenyl-1H-pyrrole
CAS No.: 27649-43-0
Cat. No.: VC3927417
Molecular Formula: C10H9N
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27649-43-0 |
|---|---|
| Molecular Formula | C10H9N |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 3-phenyl-1H-pyrrole |
| Standard InChI | InChI=1S/C10H9N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8,11H |
| Standard InChI Key | LJDRAKFYYGCAQC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CNC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CNC=C2 |
Introduction
Structural Characteristics and Molecular Configuration
The molecular structure of 3-phenyl-1H-pyrrole consists of a five-membered aromatic pyrrole ring (containing one nitrogen atom) fused to a phenyl group at the 3-position. Key structural attributes include:
Bond Lengths and Angles
X-ray crystallography studies of related pyrrole derivatives (e.g., 3-ferrocenyl-1-phenyl-1H-pyrrole) reveal bond lengths of 1.349–1.378 Å for C=C bonds in the pyrrole ring, with slight variations due to substituent effects . The C–N bond length typically measures 1.38 Å, consistent with aromatic delocalization .
Conformational Analysis
The phenyl and pyrrole rings exhibit near coplanarity, with dihedral angles of 2.78–8.17° between the planes, facilitating conjugation and stabilizing the aromatic system . Substituents at the 3-position introduce steric and electronic perturbations, influencing reactivity and intermolecular interactions .
Table 1: Structural Parameters of 3-Phenyl-1H-Pyrrole Derivatives
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C3–C4 Bond Length | 1.349 | 3-Ferrocenyl derivative |
| C2–C1 Bond Length | 1.378 | 3-Ferrocenyl derivative |
| Dihedral Angle (Pyrrole-Ph) | 2.78° | 3-Ferrocenyl derivative |
Synthesis Methodologies
Classical Synthetic Routes
The most common synthesis involves desilylation of 3-phenyl-1-[tris(1-methylethyl)silyl]-1H-pyrrole using tetrabutyl ammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding 3-phenyl-1H-pyrrole with 92% efficiency . Alternative methods include:
-
Microwave-Assisted Synthesis: Reaction of dichloromaleic anhydride with aniline in ethanol under microwave irradiation (140 W, 80°C, 20 min) achieves a 70.21% yield for related dichloropyrrole diones .
-
Negishi Cross-Coupling: Ferrocenyl zinc chloride reacts with 3-bromo-N-phenylpyrrole to form 3-ferrocenyl derivatives, demonstrating adaptability for functionalized analogs .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| TBAF Desilylation | THF, 25°C, 5 min | 92 | |
| Microwave-Assisted | Ethanol, 80°C, 20 min | 70.21 | |
| Negishi Coupling | THF, [Pd(CH₃CN)₂Cl₂], 273 K | 68 |
Physicochemical Properties
3-Phenyl-1H-pyrrole is a pale yellow to light brown solid with limited water solubility (<1 mg/mL) but high solubility in organic solvents like ethanol, dichloromethane, and THF . Its electronic absorption spectrum shows a λₘₐₓ at 270–290 nm due to π→π* transitions in the conjugated system .
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 160–162°C (decomposes) | |
| Solubility (Water) | <1 mg/mL | |
| λₘₐₓ (Ethanol) | 285 nm |
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution at the 2- and 5-positions. For example, nitration with HNO₃/AcOH yields 2-nitro-3-phenyl-1H-pyrrole, while Friedel-Crafts acylation introduces acetyl groups at the 5-position .
Cycloaddition Reactions
3-Phenyl-1H-pyrrole participates in [3+2] cycloadditions with dipolarophiles like maleimides, forming fused pyrrolidine derivatives critical in drug discovery .
Biological and Pharmacological Activities
Anticancer Activity
Derivatives such as 5-(3-aryl-3-oxopropenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylates exhibit potent activity against PC-3 prostate cancer cells (GI₅₀ = 5.15 μg/mL), outperforming sunitinib (GI₅₀ = 6.50 μg/mL) .
Antibacterial Properties
Compound 9g (a trifluoroethyl carboxylate derivative) shows IC₅₀ values of 1.44–1.54 μg/mL against Bacillus subtilis and Staphylococcus aureus, indicating gram-positive specificity .
Table 4: Biological Activity of Selected Derivatives
| Compound | Target | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| 9g | PC-3 Cancer Cells | 5.15 μg/mL | |
| 9g | Bacillus subtilis | 1.44 μg/mL | |
| CPPQ | 5-HT₆ Receptor | Kᵢ = 3 nM |
Industrial and Materials Science Applications
Organic Electronics
The conjugated π-system enables use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Derivatives with ferrocenyl groups exhibit redox activity, making them candidates for electrochemical sensors .
Catalysis
Palladium complexes of 3-phenyl-1H-pyrrole derivatives catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴ .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume